molecular formula C15H12N2O3 B11346557 N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No.: B11346557
M. Wt: 268.27 g/mol
InChI Key: PITUKVYWCORWLO-UHFFFAOYSA-N
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Description

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a synthetic organic compound characterized by a benzoxazine ring fused to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves the condensation of 2-aminophenol with benzoyl chloride to form the benzoxazine ring, followed by further functionalization to introduce the benzamide group. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzoxazine ring, potentially converting it to a more saturated structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the benzamide or benzoxazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are typically employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides or benzoxazines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound has shown promise as a lead compound for the development of drugs targeting specific diseases, such as cancer and inflammatory disorders. Its structural features allow for the design of derivatives with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The benzoxazine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is unique due to its specific substitution pattern on the benzoxazine ring. This unique structure can result in different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide

InChI

InChI=1S/C15H12N2O3/c18-14-9-20-13-7-6-11(8-12(13)17-14)16-15(19)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,19)(H,17,18)

InChI Key

PITUKVYWCORWLO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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